molecular formula C24H27FN4O2S B2792637 N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide CAS No. 863586-69-0

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide

Cat. No. B2792637
CAS RN: 863586-69-0
M. Wt: 454.56
InChI Key: KTPVONJTWDOCNR-UHFFFAOYSA-N
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Description

“N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves several functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. The residue was purified by silica gel chromatography to give the final product .

Future Directions

The future directions for the study of this compound could involve further exploration of its potential applications in various fields. For instance, it could be studied for its potential use in the management of allergies, hay fever, angioedema, and urticaria . Additionally, further modification of the chemical structure of this compound may lead to even better ENT2-selective inhibitors of potential clinical, physiological, and pharmacological importance .

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O2S/c1-19-4-10-23(11-5-19)32(30,31)27-18-24(20-3-2-12-26-17-20)29-15-13-28(14-16-29)22-8-6-21(25)7-9-22/h2-12,17,24,27H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPVONJTWDOCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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